Tributyl(1-propynyl)tin
Description
Historical Trajectories and Evolution of Organotin Chemistry
The study of organotin chemistry dates back to the mid-19th century. In 1849, English chemist Edward Frankland first isolated diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comlupinepublishers.comeuropub.co.uk However, the work of Carl Löwig in 1852, who reported the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds, is often cited as the true beginning of organotin chemistry. lupinepublishers.comlupinepublishers.comeuropub.co.uk The field saw significant growth in the early 20th century, particularly following the discovery of Grignard reagents, which provided a versatile method for creating tin-carbon bonds. wikipedia.org Key figures in the early development of the field include Krause in Germany, Kraus in the United States, and Kozeshkov in Russia. lupinepublishers.comlupinepublishers.comeuropub.co.uk
A major resurgence in organotin chemistry occurred in the 1940s and 1950s with the discovery of their industrial applications. lupinepublishers.comlupinepublishers.comeuropub.co.uk Researchers, notably van der Kerk and his colleagues in the Netherlands, played a pivotal role in developing their use as PVC (polyvinyl chloride) stabilizers, biocides, and wood preservatives. lupinepublishers.comlupinepublishers.com This era also brought new structural discoveries; in the early 1960s, it was found that the tin atom in organotin compounds could have coordination numbers greater than four, with the trimethyltin (B158744) chloride pyridine (B92270) adduct being the first documented five-coordinate triorganotin halide complex confirmed by X-ray crystallography. lupinepublishers.comlupinepublishers.comeuropub.co.uk
Significance of Organotin Compounds in Catalysis and Organic Synthesis
Organotin compounds have a wide range of industrial and technological applications, many of which involve their use as catalysts or as reagents in organic synthesis. lupinepublishers.com They are used as catalysts in the formation of polyurethanes, the vulcanization of silicones, and in transesterification reactions. wikipedia.org For instance, dialkyltin carboxylates like dibutyltin (B87310) dilaurate are effective catalysts for producing polyurethanes from isocyanates and alcohols. wikipedia.orglupinepublishers.com The catalytic mechanism can involve the organotin compound acting as a Lewis acid or the direct insertion of the isocyanate into a tin-oxygen bond. lupinepublishers.com Tin-based catalysts are often favored over strong acids or bases because they are less likely to promote side reactions, leading to higher product purity. gelest.com
In organic synthesis, organotin compounds are invaluable intermediates. gelest.com The Stille reaction, a palladium-catalyzed cross-coupling reaction, is a prominent example of their utility. wikipedia.org This reaction couples an organostannane with an organic halide or pseudohalide to form a new carbon-carbon bond. wikipedia.org Organotin reagents are well-suited for this and other synthetic applications because they are generally stable in the presence of air and moisture and are tolerant of many functional groups. wikipedia.org The carbon-tin bond, while stable, can be cleaved by various agents, allowing for the transfer of the organic group in a controlled manner. gelest.com Alkynylstannanes, a specific class of organotin compounds, are particularly reactive and are widely used to construct sp-sp² and sp-sp carbon-carbon bonds. wikipedia.orgthieme-connect.deacs.org
Role of Tributyl(1-propynyl)tin within the Organostannane Family
This compound is an alkynylstannane, a subclass of organotin compounds characterized by a carbon-carbon triple bond attached to the tin atom. thieme-connect.de Specifically, it consists of a 1-propyne group (a three-carbon chain with a triple bond at the first position) and three butyl groups bonded to a central tin atom. sigmaaldrich.com As a member of the organostannane family, it serves as a stable and effective reagent for introducing the 1-propynyl group into other organic molecules. thieme-connect.dehzsqchem.com
The primary application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Stille reaction. sigmaaldrich.comhzsqchem.comchemicalbook.comsigmaaldrich.com It is more reactive than many other stannanes, including vinyl and aryl stannanes. wikipedia.org This reactivity makes it a valuable tool for synthesizing complex molecules. Research has shown its use as a starting material for creating phenyl-substituted pyrimidine-dione compounds and in the synthesis of 18F-labeled triazoloquinoline derivatives for use as positron emission tomography (PET) ligands. sigmaaldrich.comhzsqchem.comchemicalbook.comsigmaaldrich.comscientificlabs.com
Alkynylstannanes like this compound are typically prepared by reacting a suitable triorganotin halide, such as tributyltin chloride, with an alkynyl anion. thieme-connect.de This can be achieved by treating propyne (B1212725) with a strong base to form the corresponding anion, which then displaces the halide on the tin atom. hzsqchem.com The resulting compound is a colorless liquid with physical properties that make it suitable for use in various organic solvents under inert conditions. hzsqchem.comcymitquimica.com
Interactive Data Tables
Properties of this compound
This table summarizes the key physical and chemical properties of this compound.
| Property | Value | References |
| CAS Number | 64099-82-7 | sigmaaldrich.comhzsqchem.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₃₀Sn | sigmaaldrich.comhzsqchem.comcymitquimica.com |
| Molecular Weight | 329.11 g/mol | sigmaaldrich.comhzsqchem.comcymitquimica.com |
| Appearance | Colorless liquid | hzsqchem.comcymitquimica.com |
| Density | 1.082 g/mL at 25 °C | sigmaaldrich.comhzsqchem.comsigmaaldrich.com |
| Boiling Point | 277 °C | sigmaaldrich.comhzsqchem.comsigmaaldrich.com |
| Refractive Index | n20/D 1.483 | sigmaaldrich.comhzsqchem.comsigmaaldrich.com |
| Flash Point | >110 °C (>230 °F) | hzsqchem.comavantorsciences.com |
Mentioned Compounds
Properties
IUPAC Name |
tributyl(prop-1-ynyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCQJLTOSSVXOCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C#CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10369776 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64099-82-7 | |
| Record name | Tributyl(1-propynyl)tin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10369776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tributyl(prop-1-yn-1-yl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tributyl 1 Propynyl Tin
Established Synthetic Pathways
The theoretical synthesis of Tributyl(1-propynyl)tin would likely involve the reaction of a tributyltin electrophile with a propynyl (B12738560) nucleophile, or vice versa.
A common route for the formation of alkynyltin compounds involves the reaction of a triorganotin halide with an alkynyl lithium or alkynyl sodium reagent. In the case of this compound, this would theoretically involve the reaction of tributyltin chloride with propynyl lithium. This nucleophilic substitution reaction would yield the desired product and a lithium halide salt.
Transmetallation offers another potential synthetic avenue. This would involve the reaction of a tributyltin compound with another organometallic compound containing a propynyl group, leading to the transfer of the propynyl group to the tin atom. However, specific examples and reaction conditions for the synthesis of this compound via these methods are not documented in the available literature.
Grignard reagents are widely used in the synthesis of organotin compounds. A plausible Grignard-based synthesis of this compound would involve the reaction of a propynyl Grignard reagent (e.g., propynylmagnesium bromide) with tributyltin chloride. This reaction is a standard method for forming carbon-tin bonds. While this approach is chemically sound, specific procedural details, yields, and purification methods for this compound have not been published.
Advanced Spectroscopic and Chromatographic Techniques for Synthesis Monitoring and Optimization
The monitoring and optimization of organometallic reactions are crucial for ensuring high yields and purity. Modern analytical techniques are indispensable for this purpose.
¹¹⁹Sn Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing organotin compounds. The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to its chemical environment, providing valuable information about the structure and bonding of the tin atom. In the context of this compound synthesis, ¹¹⁹Sn NMR could be used to monitor the progress of the reaction by observing the disappearance of the starting tributyltin species and the appearance of the product peak. The specific chemical shift for this compound, which is essential for such analysis, is not reported in the surveyed literature.
Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are standard techniques for separating and identifying components of a reaction mixture. For a volatile compound like this compound, GC-MS would be a suitable method to determine the purity of the final product and to identify any byproducts, thereby aiding in the optimization of reaction conditions to enhance the yield. HPLC could also be employed, particularly for less volatile impurities or for purification purposes. While general methods for the analysis of organotin compounds by GC-MS and HPLC exist, specific protocols and chromatograms for the analysis of this compound synthesis are not available.
Reactivity Profiles and Applications in Complex Molecule Synthesis
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of contemporary organic chemistry, and Tributyl(1-propynyl)tin serves as a key partner in these transformations, particularly in the formation of carbon-carbon bonds through Stille coupling reactions.
Stille Coupling Reactions of this compound
The Stille reaction is a powerful and widely used chemical reaction in organic synthesis that involves the coupling of an organotin compound with an organic electrophile, catalyzed by palladium. wikipedia.orgorganic-chemistry.org Organostannanes like this compound are favored because they are stable in the presence of air and moisture. wikipedia.org
The primary application of this compound in Stille coupling is the formation of a new carbon-carbon bond. The reaction facilitates the transfer of the 1-propynyl group from the tin atom to another organic molecule (typically an aryl, vinyl, or acyl halide/triflate). wikipedia.orgyoutube.com The catalytic cycle for this transformation is well-established and involves three key steps:
Oxidative Addition : The active Pd(0) catalyst reacts with the organic electrophile (R¹-X) to form a Pd(II) complex. wikipedia.org
Transmetalation : The organostannane, this compound, then exchanges its propynyl (B12738560) group with the halide on the palladium complex. This is often the rate-determining step in the cycle. wikipedia.org
Reductive Elimination : The two organic groups on the palladium complex (R¹ and the propynyl group) are coupled together, forming the final product (R¹-C≡C-CH₃) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. wikipedia.org
This methodology provides a reliable route for introducing a propynyl moiety into various organic frameworks, a common structural motif in natural products and medicinal agents.
While the Stille coupling itself joins two predefined partners, the regioselectivity of the initial stannylation process (the synthesis of the organotin reagent) is critical. In related hydrostannylation reactions of terminal alkynes, the choice of catalyst and ligands can determine which regioisomer of the resulting vinylstannane is formed. organic-chemistry.orgresearchgate.net The design of the catalyst, particularly the ligands attached to the metal center, is what determines the reaction's rate and selectivity. researchgate.net For instance, in heterobimetallic-catalyzed hydrostannylations, different metal pairings and ligands can lead to divergent regioselectivity, producing either α-vinylstannanes or (E)-β-vinylstannanes from the same terminal alkyne. organic-chemistry.orgresearchgate.net This control is crucial as it dictates the final connectivity in subsequent coupling reactions.
The table below illustrates how catalyst and ligand design can influence the outcome of C-H functionalization reactions, a principle that extends to controlling selectivity in organometallic cross-coupling.
| Catalyst System | Ligand Type | Effect on Selectivity | Reference |
| Rhodium Complex | Chelation-Assisting | Overcomes innate C3-selectivity in thiophenes | researchgate.net |
| Palladium Complex | Electrophilic Palladation | Enhances innate C5-selectivity in thiophenes | researchgate.net |
| Palladium Complex | 2-Pyridone | Increases yield and selectivity in C-H alkenylation | researchgate.net |
One-Pot Cycloaddition and Stille Coupling Strategies
To improve efficiency and reduce waste from isolating intermediates, one-pot strategies that combine multiple reaction steps have been developed. This compound has been successfully used in a one-pot procedure that involves an initial cycloaddition followed by a Stille coupling. researchgate.net A notable example is the synthesis of phenyl-substituted pyrimidine-diones. In this process, an alkyne and two isocyanate molecules first undergo a nickel-catalyzed cycloaddition to form a heterocyclic intermediate. Without isolation, a palladium catalyst and an aryl halide are added, and the tributylstannyl group of the original alkyne reagent participates in a Stille cross-coupling to install the phenyl group. researchgate.net This tandem approach streamlines the synthesis of complex heterocyclic structures. researchgate.net
Nickel-Catalyzed Reactions Involving the Propynyl Moiety
Beyond palladium, nickel catalysts offer unique reactivity profiles for this compound, particularly in cycloaddition reactions for building heterocyclic systems.
Cycloaddition Reactions with Isocyanates for Heterocycle Synthesis
Nickel-catalyzed cycloadditions of alkynes with isocyanates provide an effective method for synthesizing substituted 2-pyridones and pyrimidine-diones. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands with the nickel catalyst has been shown to increase reactivity. nih.gov
In these reactions, the propynyl moiety of this compound acts as the alkyne component. The reaction with an isocyanate, catalyzed by a Ni(0) complex, leads to the formation of a six-membered ring. The regioselectivity of the cycloaddition can be influenced by the steric and electronic properties of the substituents on the alkyne. nih.gov For example, in the cycloaddition of unsymmetrically substituted alkynes, bulky substituents often direct the regiochemical outcome of the ring formation. nih.gov
The reaction can be directed to form different products. When one equivalent of alkyne reacts with one equivalent of isocyanate, 2-pyridones are typically formed. However, if an excess of isocyanate is used, the reaction can proceed further to yield pyrimidine-dione products. nih.gov
The following table summarizes findings from nickel-catalyzed cycloadditions involving alkynes and isocyanates.
| Alkyne | Isocyanate | Catalyst/Ligand | Product Type | Key Finding | Reference |
| 3-Hexyne | Phenyl Isocyanate | Ni/SIPr | 2-Pyrone | NHC ligands increase reactivity. | nih.gov |
| 1-Trimethylsilyl-1-propyne | Phenyl Isocyanate | Ni/PEt₃ | 2-Pyrone (1:1 regioisomers) | Sterically biased alkynes can lead to mixtures of regioisomers. | nih.gov |
| Alkynes | Excess Isocyanate | Ni/IPr | Pyrimidine-dione | Excess isocyanate leads to pyrimidine-dione formation instead of 2-pyrone. | nih.gov |
Mechanistic Postulations in Nickel-Catalyzed Transformations
This compound serves as an effective coupling partner in nickel-catalyzed cross-coupling reactions, a cornerstone of carbon-carbon bond formation. The underlying mechanisms of these transformations, while complex and dependent on specific reaction conditions, are generally postulated to proceed through a catalytic cycle involving various oxidation states of nickel, typically Ni(0), Ni(I), Ni(II), and Ni(III). squarespace.comnih.govoaepublish.com
A plausible mechanistic pathway for the cross-coupling of an organic electrophile (R-X) with this compound begins with the active Ni(0) catalyst. The cycle is generally understood to involve three fundamental steps:
Oxidative Addition : The cycle initiates with the oxidative addition of the organic electrophile (e.g., an aryl or vinyl halide) to the Ni(0) complex, forming a Ni(II) intermediate, R-Ni(II)-X. squarespace.com
Transmetalation : This is the crucial step where the alkynyl group is transferred from the tin atom to the nickel center. The this compound reagent coordinates to the Ni(II) complex, and the 1-propynyl group displaces the halide (X) on the nickel, yielding an organonickel(II) intermediate, R-Ni(II)-C≡C-CH₃. The tributyltin halide (Bu₃SnX) is released as a byproduct.
Reductive Elimination : The final step is the reductive elimination from the Ni(II) complex, which forms the new C-C bond in the desired product (R-C≡C-CH₃) and regenerates the active Ni(0) catalyst, allowing the cycle to continue. squarespace.com
In addition to the classical Ni(0)/Ni(II) cycle, mechanisms involving radical pathways are also prominent in nickel catalysis. nih.govresearchgate.net These pathways may involve single-electron transfer (SET) events and access Ni(I) and Ni(III) intermediates. squarespace.comresearchgate.net For instance, a Ni(I) species can react with the organic electrophile to generate a radical, which is then trapped by a nickel complex, ultimately leading to the cross-coupled product through a Ni(III) intermediate. nih.govresearchgate.net The specific operative mechanism depends on factors such as the ligands on the nickel catalyst, the nature of the electrophile, and the reaction conditions.
| Mechanistic Step | Intermediate Species (Postulated) | Key Transformation |
| Oxidative Addition | R-Ni(II)-X | C-X bond cleavage of electrophile |
| Transmetalation | R-Ni(II)-C≡C-CH₃ | Transfer of propynyl group from tin to nickel |
| Reductive Elimination | Ni(0) | Formation of new C-C bond; catalyst regeneration |
1,3-Dipolar Cycloaddition Reactions
The carbon-carbon triple bond in this compound makes it an excellent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions is a powerful method for constructing five-membered heterocyclic rings in a highly convergent and often stereospecific manner. wikipedia.orgorganic-chemistry.org
Synthesis of Stannyl-Substituted Heterocyclic Frameworks
When this compound reacts with a 1,3-dipole, such as an azide (B81097) or a nitrone, it undergoes a concerted [3+2] cycloaddition to form a five-membered heterocycle that retains the tributylstannyl group on the newly formed ring. wikipedia.orgijrpc.com This process provides a direct route to stannyl-substituted heterocycles, which are valuable intermediates for further functionalization, for instance, through Stille coupling reactions. A key application is the reaction with organic azides (R-N₃) to produce stannyl-substituted 1,2,3-triazoles. This reaction is a variant of the Huisgen cycloaddition. wikipedia.orgorganic-chemistry.org The resulting stannylated triazoles can be used in subsequent cross-coupling reactions to introduce a wide variety of substituents at that position. This methodology has been utilized in the synthesis of 4-(1-aryltriazol-4-yl)-tetrahydropyridines, which are potent antagonists for the metabotropic glutamate (B1630785) receptor 1 (mGluR1).
Regioselective Introduction of Functional Groups
The cycloaddition of a 1,3-dipole to the unsymmetrical alkyne of this compound can potentially yield two different regioisomers. The regiochemical outcome is governed by a combination of steric and electronic factors, which can be rationalized by frontier molecular orbital (FMO) theory. wikipedia.org The substituents on the alkyne—the electron-donating methyl group and the bulky, electropositive tributylstannyl group—exert a significant directing effect. The interaction between the highest occupied molecular orbital (HOMO) of the 1,3-dipole and the lowest unoccupied molecular orbital (LUMO) of the alkyne (or vice versa) determines which new bonds are formed. organic-chemistry.org This allows for the regioselective formation of one isomer over the other, providing a controlled method for introducing functional groups into specific positions on the heterocyclic ring. wikipedia.orgorganic-chemistry.org
Carbostannylation Reactions
Carbostannylation is a reaction that involves the addition of both a carbon group and a stannyl (B1234572) group across a π-system, such as an alkyne or an alkene.
Stereoselective Formation of Functionalized Enynes
The carbostannylation of alkynes provides a direct route to vinylstannanes, which are highly versatile intermediates in organic synthesis. While specific examples detailing the use of this compound as the carbostannylating agent are specialized, the principles of related reactions can be described. For instance, the radical-mediated carbostannylation of alkynes is known to proceed with specific stereoselectivity. Studies on the carbostannylation of alkynes using other tributylstannyl reagents have shown that the reaction can proceed in an anti-addition mode. nih.gov This stereochemical outcome leads to the formation of a specific geometric isomer of the resulting vinylstannane. The stereoselective synthesis of functionalized enynes—molecules containing both a double and a triple bond—is a key application of this type of methodology, providing access to complex molecular scaffolds. nih.gov
| Reaction Type | Key Feature | Stereochemical Outcome (Example) | Resulting Structure |
| Carbostannylation | Addition of C- and Sn- moieties | anti-addition | (E)- or (Z)-Vinylstannane |
Applications as a Synthon in Radiopharmaceutical Chemistry
A significant application of this compound is its use as a precursor, or synthon, in the synthesis of radiolabeled molecules for Positron Emission Tomography (PET). PET is a non-invasive imaging technique that uses compounds labeled with short-lived positron-emitting radioisotopes to visualize and measure metabolic processes in the body. radiologykey.com
The tributylstannyl group is an excellent leaving group that can be selectively replaced by a radionuclide, such as fluorine-18 (B77423) (¹⁸F), in the final step of a synthesis. This late-stage introduction of the radioisotope is highly advantageous due to the short half-life of ¹⁸F (approximately 110 minutes). The process, known as radiofluorodestannylation, typically involves reacting the stannylated precursor with an electrophilic source of [¹⁸F]fluoride.
This compound is specifically used as a key starting material in the synthesis of ¹⁸F-labeled triazolo quinoline (B57606) derivatives. These derivatives are designed as PET ligands for the in vivo imaging of the metabotropic glutamate receptor type 1 (mGluR1), a target implicated in various neurological disorders. The ability to synthesize these high-specificity imaging agents is crucial for advancing medical research and diagnostics. radiologykey.com
Precursors for ¹⁸F-Labeled Radioligands
This compound serves as a crucial building block in the synthesis of precursors for positron emission tomography (PET) radioligands, particularly those labeled with the radionuclide fluorine-18 (¹⁸F). Its primary role is to introduce the 1-propynyl group into a larger molecular scaffold, which is subsequently modified to create a molecule ready for the final radiofluorination step.
A significant application of this compound is in the synthesis of precursors for ¹⁸F-labeled triazolo quinoline derivatives, which are potent ligands for the metabotropic glutamate receptor type 1 (mGluR1). The synthesis pathway typically involves a palladium-catalyzed cross-coupling reaction, such as the Stille coupling, where this compound reacts with a halogenated quinoline (e.g., 6-iodoquinoline). This reaction efficiently forms a carbon-carbon bond, yielding a 6-(1-propynyl)quinoline intermediate.
This alkyne intermediate is then utilized in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry," with a suitable azide partner. For instance, to create the precursor for the mGluR1 radioligand known as [¹⁸F]FPTQ, the 6-(1-propynyl)quinoline intermediate is reacted with an azide such as 3-azido-2-bromopyridine. This reaction forms the stable triazole ring system, connecting the quinoline and pyridine (B92270) moieties. The resulting molecule, 6-[1-(2-bromo-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline, is the direct precursor for the radiofluorination step.
The final step is a nucleophilic aromatic substitution reaction where the bromo-substituent on the pyridine ring is replaced with ¹⁸F. This is typically achieved by treating the precursor with potassium [¹⁸F]fluoride (K[¹⁸F]F) complexed with a cryptand like Kryptofix 2.2.2. (K₂₂₂), at an elevated temperature. nih.govnih.gov This late-stage radiofluorination strategy is highly efficient and allows for the production of the final PET radioligand with high specific activity. nih.gov
Table 1: Radiosynthesis of [¹⁸F]FPTQ from its Bromo-precursor
| Parameter | Condition/Value | Reference |
|---|---|---|
| Precursor | 6-[1-(2-bromo-3-pyridyl)-5-methyl-1H-1,2,3-triazol-4-yl]quinoline | nih.gov |
| Reagent | K[¹⁸F]F/Kryptofix 2.2.2. | nih.govnih.gov |
| Solvent | Dimethylformamide (DMF) | nih.gov |
| Temperature | 150 °C | nih.gov |
| Reaction Time | 10 min | nih.gov |
| Radiochemical Yield (decay-corrected) | 69 ± 13% | nih.gov |
| Specific Activity | 118–237 GBq/μmol | nih.gov |
Utility in Halodemetallation Reactions for Radiohalogen Incorporation
This compound is a valuable substrate for halodemetallation (specifically, halodestannylation) reactions, which are used to incorporate radiohalogens into organic molecules. This type of reaction involves the cleavage of the carbon-tin bond by an electrophilic halogen species, resulting in the formation of a new carbon-halogen bond. This method is particularly useful for the synthesis of radioiodinated compounds.
The general mechanism for the radioiodination of an alkynyltin compound like this compound is an electrophilic substitution (SE) at the sp-hybridized carbon atom. The trialkylstannyl group is an excellent leaving group, facilitating the reaction under mild conditions. nih.gov The radioiodine source is typically sodium iodide (e.g., Na[¹²³I], Na[¹²⁵I], or Na[¹³¹I]), which is activated by an oxidizing agent to generate a more electrophilic iodine species (*I⁺). nih.gov Common oxidizing agents used for this purpose include chloramine-T, Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril), and peracetic acid. nih.govnih.gov
This reaction provides a direct and efficient route to 1-radioiodo-1-propyne derivatives. The reaction conditions can be tuned by adjusting the solvent, temperature, and choice of oxidizing agent to achieve high radiochemical yields and purities. The resulting radioiodinated alkynes can be used as synthons for building more complex radiolabeled molecules or as final radiotracers themselves, although the in vivo stability of C(sp)-I bonds can sometimes be a concern compared to C(sp²)-I bonds. nih.gov The iododestannylation of organotin precursors is a well-established and reliable method for labeling with iodine radioisotopes. nih.gov
Table 2: Representative Conditions for Radio-iododestannylation
| Parameter | Condition | Reference |
|---|---|---|
| Substrate | Alkynyl- or Aryl-Tributyltin Precursor | nih.govnih.gov |
| Radioisotope Source | Na[¹²⁵I] or Na[¹³¹I] | nih.govnih.gov |
| Oxidizing Agent | Peracetic acid, Chloramine-T, or Iodogen | nih.govnih.gov |
| Solvent | Ethanol, Acetic Acid, or Trifluoroacetic acid-water | nih.govnih.gov |
| Temperature | Room Temperature to 80 °C | nih.gov |
| Reaction Time | 5 - 60 min | nih.gov |
| Typical Radiochemical Yield | >65% | nih.gov |
Mechanistic Investigations of Tributyl 1 Propynyl Tin Transformations
Computational Chemistry Approaches
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of molecules like Tributyl(1-propynyl)tin. These methods provide insights that are complementary to experimental data, helping to rationalize observed reactivity.
Density Functional Theory (DFT) calculations are employed to model the geometric and electronic characteristics of organometallic compounds. researchgate.net For this compound, DFT studies help elucidate the interplay between the steric bulk of the three butyl groups and the electronic nature of the 1-propynyl moiety. The tributyl groups are sterically demanding, which can influence the approach of reactants to the tin center. Electronically, these alkyl groups are weakly electron-donating.
Table 1: Conceptual DFT-Derived Properties of this compound
| Property | Group | Influence | Computational Insight |
| Steric Hindrance | Tributyl (-Sn(C₄H₉)₃) | High | The bulky butyl chains can shield the tin atom, affecting the rate and feasibility of interactions with other molecules, such as a palladium catalyst during transmetalation. |
| Electronic Effect | Tributyl (-Sn(C₄H₉)₃) | Electron-Donating | Increases electron density at the tin center, influencing the polarity and strength of the Sn-C(propynyl) bond. |
| Electronic Effect | Propynyl (B12738560) (-C≡C-CH₃) | π-System | The triple bond provides a region of high electron density, making it a key site for reactions like migratory insertion or transmetalation. researchgate.net |
Thermal Decomposition Pathways and Stability
The thermal stability of an organometallic reagent is a critical factor in its storage and application. For organostannanes, one of the common decomposition pathways involves beta-hydride elimination.
Beta-hydride elimination is a reaction in which an alkyl group attached to a metal center converts into a metal hydride and an alkene. chemeurope.comlibretexts.org This process is a significant decomposition pathway for many organometallic compounds. libretexts.org For this reaction to occur, several conditions must be met:
The presence of a hydrogen atom on the carbon atom beta to the metal center. chemeurope.comwikipedia.org
A vacant or open coordination site on the metal, cis to the alkyl group. wikipedia.orgilpi.com
The ability of the metal, the alpha- and beta-carbons, and the beta-hydrogen to adopt a syn-coplanar arrangement. scribd.com
In the context of this compound, the two distinct organic groups attached to the tin atom have different susceptibilities to this reaction. The butyl groups have hydrogens at the beta position and can potentially undergo beta-hydride elimination, leading to the formation of a tin-hydride species and 1-butene. In contrast, the 1-propynyl group lacks a beta-hydrogen atom and therefore cannot decompose via this pathway. The stability of metal alkyls can be enhanced by using ligands that lack beta-hydrogens or are sterically hindered in a way that prevents the necessary geometry for elimination. ilpi.comyoutube.com
Table 2: Analysis of Ligands on this compound for Beta-Hydride Elimination
| Ligand Group | Beta-Hydrogens Present? | Potential for Beta-Hydride Elimination | Decomposition Product (if elimination occurs) |
| Butyl | Yes | Yes | Tributyltin Hydride + 1-Butene |
| 1-Propynyl | No | No | Not applicable |
Catalytic Cycle Elucidation in Cross-Coupling Reactions
This compound is a valuable reagent in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. wikipedia.org The reaction mechanism proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org
The Stille reaction's catalytic cycle begins with a palladium(0) species. libretexts.org
Oxidative Addition : The active Pd(0) catalyst reacts with an organic electrophile (typically an organic halide, R¹-X), inserting itself into the R¹-X bond. wikipedia.org This step increases the oxidation state of palladium from 0 to +2 and its coordination number, forming a Pd(II) complex. wikipedia.org The initial product is often a cis-complex, which may rapidly isomerize to the more stable trans-isomer. scribd.comuwindsor.ca
Transmetalation : This is the key step where the organostannane transfers its organic group to the palladium center. libretexts.org For this compound, the 1-propynyl group is transferred to the Pd(II) complex, and a tin halide (Bu₃Sn-X) is formed as a byproduct. This step is often the rate-determining step of the entire cycle. scribd.comwikipedia.org The mechanism can be associative, where the organostannane coordinates to the palladium before the group transfer occurs. wikipedia.org
Reductive Elimination : In the final step, the two organic groups (R¹ and the 1-propynyl group) bonded to the Pd(II) center are coupled together, forming a new carbon-carbon bond (R¹-C≡C-CH₃). wikipedia.org This process reduces the palladium's oxidation state from +2 back to 0, regenerating the active Pd(0) catalyst, which can then enter another cycle. libretexts.orgwikipedia.org For reductive elimination to occur, the two organic groups must typically be in a cis orientation on the palladium complex. libretexts.org
Table 3: Summary of the Stille Catalytic Cycle with this compound
| Step | Reactants | Key Transformation | Products |
| Oxidative Addition | Pd(0) catalyst, Organic Electrophile (R¹-X) | Pd inserts into the R¹-X bond. | cis-[R¹-Pd(II)-X] complex, which may isomerize to trans. |
| Transmetalation | [R¹-Pd(II)-X] complex, Bu₃Sn-C≡C-CH₃ | The propynyl group is transferred from tin to palladium. | [R¹-Pd(II)-C≡C-CH₃] complex, Tributyltin halide (Bu₃Sn-X). |
| Reductive Elimination | [R¹-Pd(II)-C≡C-CH₃] complex | The R¹ and propynyl groups are coupled. | Coupled product (R¹-C≡C-CH₃), regenerated Pd(0) catalyst. |
Broader Research Implications and Future Directions
Development of Modified Tributyl(1-propynyl)tin Reagents
The development of modified this compound reagents is an active area of research aimed at expanding their synthetic utility and addressing some of the inherent limitations of traditional organostannanes. One key area of focus is the introduction of additional functional groups to the alkynyl moiety. These functionalized alkynylstannanes serve as versatile building blocks in organic synthesis, allowing for the direct incorporation of complex functionalities into target molecules. For instance, the synthesis of alkyne-functionalized isoprenoid analogues demonstrates the strategic application of such modified reagents in chemical proteomics.
Another approach involves the modification of the tributyltin group itself. While the tributyl moiety confers desirable solubility and stability, research is ongoing to develop analogues with altered steric and electronic properties. These modifications can influence the reactivity of the reagent in cross-coupling reactions, potentially leading to improved yields, selectivities, and reaction kinetics. The overarching goal is to create a toolbox of alkynyltin reagents that can be tailored to the specific demands of a given synthetic transformation.
The synthesis of substituted alkynes through various C-C coupling reactions provides a foundation for creating a diverse library of modified this compound reagents. organic-chemistry.org Methodologies such as the copper-catalyzed coupling of terminal alkynes with diazo compounds and the Suzuki-Miyaura cross-coupling of potassium alkynyltrifluoroborates offer pathways to a wide range of functionalized propargyl systems. organic-chemistry.org These approaches enable the introduction of esters, amides, and other functional groups, which can then be incorporated into the this compound scaffold.
| Modification Strategy | Rationale | Potential Application |
| Functionalization of the alkyne | Introduction of additional reactive sites | Synthesis of complex natural products, chemical biology probes |
| Alteration of the tributyltin group | Tuning of reactivity and selectivity | Optimization of Stille coupling reactions |
| Use of alternative organotin moieties | Improved purification and reduced toxicity | Greener synthetic methodologies |
Innovations in Organotin Recycling and Green Chemistry
The toxicity and difficulty in removing organotin byproducts have historically been significant drawbacks to their widespread industrial use. google.com However, recent innovations in organotin recycling and the application of green chemistry principles are mitigating these concerns. A key development is the design of methods for the recovery and regeneration of tin-containing byproducts from reaction mixtures. google.com This not only addresses the environmental impact but also improves the economic viability of organotin-mediated processes.
One promising approach involves the use of ionic-liquid-supported tin reagents. google.com These reagents exhibit high reactivity in Stille cross-coupling reactions and can be easily separated from the product and recycled multiple times without a significant loss of activity. google.com This strategy aligns with the principles of green chemistry by minimizing waste and improving atom economy.
Furthermore, the broader push towards sustainable chemical manufacturing is influencing the use of organotin compounds. formalifesciencemarketing.comwjarr.com This includes the development of energy-efficient production methods, the use of renewable resources, and the design of safer, biodegradable materials. formalifesciencemarketing.com For instance, the use of microwave-assisted synthesis has been shown to reduce reaction times, improve yields, and lower energy consumption in various chemical transformations, offering a greener alternative to conventional heating methods. mdpi.com
| Green Chemistry Approach | Impact on Organotin Chemistry |
| Reagent recycling | Reduces tin waste and improves cost-effectiveness. google.com |
| Use of supported catalysts | Simplifies purification and enables catalyst reuse. google.com |
| Microwave-assisted synthesis | Accelerates reactions and reduces energy consumption. mdpi.com |
| Flow chemistry | Enhances reaction control and minimizes energy use. formalifesciencemarketing.com |
Comparative Analysis with Non-Stannane Reagents in Modern Synthesis
While organotin reagents like this compound have been mainstays in cross-coupling chemistry, a number of non-stannane alternatives have emerged, each with its own set of advantages and disadvantages. acs.orgnih.gov A comparative analysis is crucial for chemists to select the most appropriate reagent for a specific synthetic challenge.
Organoboron reagents, used in the Suzuki-Miyaura coupling, are among the most popular alternatives due to their low toxicity and high stability. nih.gov However, the cross-coupling of organoboron compounds often requires basic conditions, which may not be compatible with sensitive functional groups. nih.gov In contrast, the Stille reaction with organotin reagents typically proceeds under neutral conditions, offering a milder alternative. researchgate.net
Organosilicon compounds have also gained traction as viable alternatives to organotin reagents. acs.orgnih.gov They are inexpensive, have low toxicity, and are chemically stable. acs.orgnih.gov A significant drawback has been the need for an activating agent, often a fluoride (B91410) source, to facilitate transmetalation. acs.orgnih.gov To address this, the use of organosilanols has been developed as a milder activation method. acs.orgnih.gov
Organoindium reagents represent another class of alternatives that have seen significant development. dntb.gov.uarsc.org They exhibit a wide tolerance for important functional groups and protic solvents, and in many cases, display remarkable chemo- and stereoselectivity. dntb.gov.uarsc.org
| Reagent Class | Key Advantages | Key Disadvantages |
| Organotin (Stille) | Mild reaction conditions, broad scope. researchgate.net | Toxicity of reagents and byproducts. google.com |
| Organoboron (Suzuki) | Low toxicity, high stability. nih.gov | Requires basic conditions. nih.gov |
| Organosilicon | Low cost, low toxicity, high stability. acs.orgnih.gov | Often requires an activating agent. acs.orgnih.gov |
| Organoindium | High functional group tolerance, high selectivity. dntb.gov.uarsc.org | Higher cost of indium. |
Unexplored Reactivity Modes and Synthetic Opportunities
Beyond its established role in Stille cross-coupling reactions, this compound and related alkynylstannanes possess a rich and underexplored reactivity profile. The unique electronic nature of the carbon-tin bond, coupled with the reactivity of the alkyne, opens up avenues for novel synthetic transformations.
One area of potential exploration is the development of new catalytic cycles that exploit the tin-carbon bond in unconventional ways. For example, bimetallic catalysis, involving the use of a copper(I) co-catalyst, has been shown to accelerate Stille couplings and improve selectivities. researchgate.net This suggests that synergistic interactions between tin and other metals could unlock new reaction pathways. The coupling reactions of alkynylsilanes mediated by copper(I) salts to form conjugate diynes and disubstituted ethynes provide a conceptual blueprint for exploring similar reactivity with alkynylstannanes. nih.govelsevierpure.com
The inherent functionality of the propynyl (B12738560) group also presents opportunities for novel cycloaddition reactions. While the use of this compound in cycloadditions with isocyanates has been reported, there is vast potential for exploring its participation in other pericyclic reactions, such as [3+2] and [4+2] cycloadditions with a wider range of dipolarophiles and dienophiles.
Furthermore, the photoredox-catalyzed activation of organostannanes could lead to new radical-based transformations. The ability to generate propargyl radicals under mild conditions would enable a host of new C-C and C-heteroatom bond-forming reactions that are complementary to traditional two-electron pathways. The investigation of these unexplored reactivity modes promises to further expand the synthetic utility of this compound and its derivatives.
Methodological Considerations in Handling and Purification for Research and Development
Strategies for Minimizing Organotin Contamination in Pharmaceutical Intermediates
Minimizing organotin contamination begins before the purification stage; it is an integral part of the reaction design and execution. The primary goal is to reduce the amount of residual tin in the crude product mixture, which simplifies subsequent purification efforts.
Key strategies include:
Stoichiometry and Reagent Selection: One of the most direct approaches is to carefully control the stoichiometry of the reaction to avoid using a large excess of the organotin reagent. Furthermore, alternative reagents can sometimes be employed. For instance, in certain processes, replacing a reagent like tributyltin azide (B81097) with sodium azide has been explored to prevent the formation of specific, problematic byproducts. ispe.org
Modified Organotin Reagents: To circumvent the challenges of removing traditional organotin compounds, researchers have developed modified reagents designed for easier separation. researchgate.net These include:
Fluorous-Tagged Reagents: Attaching a "fluorous" tag (a highly fluorinated alkyl chain) to the tin reagent makes it highly soluble in fluorous solvents, allowing for simple liquid-liquid extraction to separate it from the non-fluorous organic product.
Polymer-Supported Reagents: Immobilizing the organotin reagent on a solid support (e.g., a polymer bead) confines the tin species to the solid phase. After the reaction, the tin byproducts can be removed by simple filtration, leaving the desired product in the solution. researchgate.net
Catalytic Systems: Instead of using stoichiometric amounts of the organotin reagent, methodologies have been developed that use only a catalytic quantity. researchgate.net These systems often involve an in situ recycling or regeneration step for the tin reagent, which significantly reduces the total amount of tin waste generated and simplifies purification. researchgate.net
Strategic Work-up Procedures: Incorporating a specific chemical treatment during the initial work-up can transform tin byproducts into more easily removable forms. A widely used method is the addition of a saturated aqueous solution of potassium fluoride (B91410) (KF). sdlookchem.com This reacts with tributyltin halides and other residues to form insoluble and polymeric tributyltin fluoride, which precipitates out of the organic solution and can be removed by filtration. sdlookchem.comresearchgate.net
Advanced Purification Techniques for Product Isolation
Even after implementing strategies to minimize contamination, trace amounts of organotin impurities often remain. Advanced purification techniques are therefore necessary to achieve the high level of purity required for pharmaceutical applications.
Chromatographic Methods
Standard silica (B1680970) gel column chromatography is frequently insufficient for completely removing organotin impurities to the required ppm level. sdlookchem.com However, modified solid phases have proven highly effective.
| Stationary Phase | Description | Efficacy | Reference |
| Potassium Carbonate-Silica | A mixture of 10% w/w anhydrous potassium carbonate (K₂CO₃) and silica gel. | Highly effective; can reduce organotin impurities from stoichiometric levels to below 15 ppm. sdlookchem.com | sdlookchem.com |
| Potassium Fluoride-Silica | A stationary phase composed of 10% finely ground potassium fluoride (KF) and 90% silica gel. | Effective for the chromatographic removal of tin residues by promoting strong binding of the tin species to the solid phase. sdlookchem.comgoogle.com | sdlookchem.comgoogle.com |
| Reversed-Phase Chromatography | Utilizes a nonpolar stationary phase and a polar mobile phase. | Can be effective for separating nonpolar organic products from tin-containing byproducts, especially when the polarity difference is significant. google.com | google.com |
The use of a potassium carbonate-silica mixture is particularly advantageous as it is inexpensive, practical, and the stationary phase can be stored for months without a significant loss of activity. sdlookchem.com
Chemical and Extractive Purification
Beyond chromatography, several other techniques are employed:
Acidic Extraction: Organotin compounds can be converted into water-soluble salts by washing the organic reaction mixture with an aqueous acid solution. google.com This allows the tin impurities to be selectively extracted into the aqueous layer, leaving the desired product in the organic phase. google.com
Liquid-Liquid Extraction: This technique exploits the differential solubility of the product and the tin byproduct between two immiscible liquids. For example, an extraction between an alkane solvent (e.g., hexane) and a more polar solvent can effectively partition and remove tin residues, with the goal of reducing the final concentration to below 1000 ppm. google.com
Adsorption: For treating waste streams or in specific purification scenarios, adsorbents can be utilized. A mixture of a clay-based adsorbent and powdered activated carbon has been shown to be effective in an adsorption-flocculation process to remove organotin compounds from aqueous solutions. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for quantifying Tributyl(1-propynyl)tin in environmental samples, and how can cross-contamination risks be minimized during sample preparation?
- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with derivatization is widely used for organotin quantification. To minimize cross-contamination, employ surrogate recovery standards (e.g., Tripentyl Butyltin) during extraction and cleanup. Recovery rates should be monitored (ideally 70–120%) to validate data reliability . Sample preparation must avoid PVC-containing materials, as they may leach interfering compounds .
Q. How should researchers design controlled experiments to assess the thermal stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Use a factorial design to test interactions between pH (4–10) and temperature (20–80°C). Employ nuclear magnetic resonance (NMR) or infrared (IR) spectroscopy to track structural changes. Include method blanks and triplicate samples to account for instrumental drift and variability. Statistical analysis (e.g., ANOVA) should confirm significance thresholds (p < 0.05) .
Q. What ethical and safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow NIH guidelines for hazardous chemical handling, including fume hood use, PPE (gloves, lab coats), and waste disposal protocols. Document ethical approvals for studies involving biological systems, and ensure compliance with CONSORT guidelines for experimental reproducibility .
Advanced Research Questions
Q. How can conflicting data on the environmental persistence of this compound be resolved when comparing laboratory simulations to field studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., sediment organic content, microbial activity). Use multivariate regression to isolate factors affecting degradation rates. Field studies should include spatially and temporally matched controls, while lab simulations must replicate field conditions (e.g., redox potential, light exposure) .
Q. What mechanistic insights can be gained by integrating computational modeling (e.g., DFT) with experimental data to elucidate degradation pathways of this compound in marine sediments?
- Methodological Answer : Combine density functional theory (DFT) simulations with LC-MS/MS data to predict bond cleavage sites. Validate models using isotopically labeled analogs in controlled degradation experiments. Align computational outputs with kinetic data (e.g., half-life calculations) to refine reaction mechanisms .
Q. How do synergistic interactions between this compound and co-contaminants (e.g., microplastics) influence toxicity profiles in aquatic organisms?
- Methodological Answer : Use factorial exposure experiments with model organisms (e.g., Daphnia magna). Measure biomarkers (e.g., glutathione-S-transferase activity) and apply isobolographic analysis to distinguish additive, antagonistic, or synergistic effects. Statistical power analysis should determine minimum sample sizes to detect significant interactions .
Data Analysis and Quality Control
Q. What statistical approaches are optimal for interpreting low-concentration this compound data in heterogeneous sediment matrices?
- Methodological Answer : Apply robust regression models to account for heteroscedasticity. Use limit of detection (LOD) and limit of quantification (LOQ) criteria to exclude unreliable data points. Data normalization (e.g., organic carbon content) reduces matrix effects .
Table: Key Quality Control Parameters for Tributyltin Analysis
| Parameter | Acceptable Range | Relevance to this compound Studies |
|---|---|---|
| Surrogate Recovery | 70–120% | Validates extraction efficiency |
| Method Blank Results | < LOD | Ensures no cross-contamination |
| Matrix Spike Recovery | 85–115% | Confirms method accuracy in complex samples |
| Intra-day Precision | RSD ≤ 15% | Assesses instrumental reproducibility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
